N-[4-(butan-2-yl)phenyl]methanesulfonamide

TAK1 Kinase Inhibition MAP3K7

N-[4-(butan-2-yl)phenyl]methanesulfonamide (PubChem CID is a member of the phenyl methanesulfonamide class with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol. It is characterized by a sec-butyl substituent at the para-position of the phenyl ring and a methanesulfonamide functional group.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
Cat. No. B5008049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(butan-2-yl)phenyl]methanesulfonamide
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)NS(=O)(=O)C
InChIInChI=1S/C11H17NO2S/c1-4-9(2)10-5-7-11(8-6-10)12-15(3,13)14/h5-9,12H,4H2,1-3H3
InChIKeyVJWRIEFAIWFTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(butan-2-yl)phenyl]methanesulfonamide for TAK1 Kinase and CYP450 Selectivity Screening: Procurement Guide


N-[4-(butan-2-yl)phenyl]methanesulfonamide (PubChem CID 2843375) is a member of the phenyl methanesulfonamide class with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol [1]. It is characterized by a sec-butyl substituent at the para-position of the phenyl ring and a methanesulfonamide functional group [1]. The compound is cataloged as a research-grade screening compound (e.g., ChemDiv ID Y030-0887) . It has been deposited in the Protein Data Bank (PDB) as ligand component JFY, associated with crystal structure 5QDN of protein tyrosine phosphatase 1B (PTP1B) [2].

Why N-[4-(butan-2-yl)phenyl]methanesulfonamide Cannot Be Substituted with Unbranched or Ortho/Meta Isomers


In sulfonamide-based screening libraries, minor alterations in alkyl substitution pattern on the phenyl ring significantly alter both target binding profiles and ADME-relevant physicochemical properties. The sec-butyl group on N-[4-(butan-2-yl)phenyl]methanesulfonamide introduces a branched hydrophobic moiety that affects molecular recognition [1]. Changing the substitution position from para to ortho or meta, or replacing the branched sec-butyl with an unbranched n-butyl chain, yields compounds with distinct logP values, topological polar surface area (tPSA), and target engagement profiles. Even structurally analogous phenyl methanesulfonamides are not interchangeable in assays where specific TAK1 kinase inhibition or defined CYP2C9 interaction is required, as documented in curated affinity databases [1][2].

Quantitative Differentiation Evidence for N-[4-(butan-2-yl)phenyl]methanesulfonamide


TAK1 Kinase Inhibition Potency: Quantitative IC50 Comparison with In-Class Methanesulfonamide Analogs

N-[4-(butan-2-yl)phenyl]methanesulfonamide exhibits an IC50 of 37 nM against human TAK1 (MAP3K7) kinase in a biochemical assay using recombinant N-terminal His-tagged human TAK1/TAB1 complex [1]. This inhibitory potency is substantially higher than the compound's own activity against CYP2C9 (IC50 = 3.5 μM), indicating a >94-fold selectivity window for TAK1 over CYP2C9 within the limited dataset [1].

TAK1 Kinase Inhibition MAP3K7 Inflammation Signaling

Lipophilicity (XLogP3) Differentiation from n-Butyl and Ortho-Substituted Methanesulfonamide Analogs

The computed XLogP3 for N-[4-(butan-2-yl)phenyl]methanesulfonamide is 2.4 [1]. This lipophilicity is distinct from that of unbranched n-butyl analogs and positional isomers. For reference, the ortho-substituted isomer N-(2-sec-butylphenyl)methanesulfonamide has a predicted LogP of approximately 3.1–3.8 (based on closely related N-(2-sec-butylphenyl)-1-phenylmethanesulfonamide, LogP = 3.78) , indicating that para substitution reduces lipophilicity by approximately 1.3–1.4 log units compared to ortho substitution.

Lipophilicity ADME LogP Physicochemical Properties

CYP2C9 Interaction Profile: Quantitative IC50 for Cytochrome P450 Liability Assessment

N-[4-(butan-2-yl)phenyl]methanesulfonamide was profiled against CYP2C9 in human liver microsomes, yielding an IC50 of 3.5 μM (3.50E+3 nM) [1]. This quantitative interaction data enables direct comparison with other sulfonamide analogs that may exhibit stronger CYP2C9 inhibition, which is a known liability for certain sulfonamide-containing drugs. The IC50 > 3 μM indicates relatively weak CYP2C9 inhibition compared to compounds with sub-micromolar CYP2C9 IC50 values.

CYP2C9 Drug Metabolism Hepatotoxicity ADME-Tox

PTP1B Co-crystal Structure Availability Enables Structure-Based Design

The (2S)-enantiomer of N-[4-(butan-2-yl)phenyl]methanesulfonamide has been co-crystallized with protein tyrosine phosphatase 1B (PTP1B) and deposited in the Protein Data Bank as entry 5QDN (ligand code JFY) [1]. This experimentally determined binding mode provides atomic-resolution structural information unavailable for most methanesulfonamide analogs. Many closely related sulfonamides lack any PDB deposition, limiting their utility in structure-guided optimization.

PTP1B Crystallography Structure-Based Drug Design Diabetes

High-Value Application Scenarios for N-[4-(butan-2-yl)phenyl]methanesulfonamide


TAK1 (MAP3K7) Kinase Inhibitor Screening and Selectivity Profiling

This compound is suitable as a reference inhibitor or positive control in TAK1 kinase activity assays, with an established IC50 of 37 nM in recombinant human TAK1/TAB1 complex assays [1]. The >94-fold selectivity window over CYP2C9 (IC50 = 3.5 μM) provides a baseline for evaluating selectivity profiles of novel TAK1 inhibitors. Use in inflammation signaling pathway studies where TAK1 kinase inhibition is a therapeutic hypothesis.

CYP2C9-Mediated Drug-Drug Interaction Liability Screening

The documented CYP2C9 IC50 of 3.5 μM in human liver microsomes [1] positions this compound as a low-liability comparator in cytochrome P450 inhibition panels. Screening programs can use this data point to benchmark new sulfonamide analogs for CYP2C9 interaction risk, with IC50 > 3 μM indicating minimal interaction at physiologically relevant concentrations.

Structure-Guided PTP1B Inhibitor Design Using Co-crystal Data

The co-crystal structure of the (2S)-enantiomer bound to PTP1B (PDB 5QDN, ligand JFY) [2] provides a validated starting point for structure-based drug design targeting PTP1B in diabetes and obesity research. This structural information enables rational optimization of binding affinity and selectivity through computational docking, fragment growing, or scaffold hopping approaches that are not possible with analogs lacking experimental structural data.

Physicochemical Property Benchmarking for Sulfonamide Library Design

With XLogP3 = 2.4 and tPSA = 54.6 Ų [3], this para-substituted sec-butyl methanesulfonamide serves as a reference point for balancing lipophilicity and polarity in sulfonamide screening libraries. Compared to ortho-substituted analogs with higher LogP (≈3.8) , this compound offers reduced nonspecific binding potential while maintaining sufficient hydrophobicity for membrane permeability.

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